molecular formula C21H20N2O2S B2463244 (E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035000-77-0

(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2463244
CAS No.: 2035000-77-0
M. Wt: 364.46
InChI Key: AEFDVDMXCJLQMC-CMDGGOBGSA-N
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Description

(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H20N2O2S and its molecular weight is 364.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Ultrasound- and Microwave-Assisted Synthesis : The compound and its derivatives have been prepared via Claisen-Schmidt condensation with aryl methyl ketones under ultrasound and microwave irradiation. This method has enhanced the synthesis process, making it more efficient and potentially opening new avenues for drug development (Ashok et al., 2014).
  • Antimicrobial Properties : These compounds demonstrated good antimicrobial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).

Anticancer Applications

  • Antiproliferative Effects : Derivatives of the compound exhibited significant antiproliferative effects against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. This suggests potential therapeutic applications in oncology (Harishkumar et al., 2018).

Synthesis Improvements

  • One-Pot, Solvent-Free, and Catalyst-Free Synthesis : A method for synthesizing these compounds using a one-pot, solvent-free, and catalyst-free procedure under microwave irradiation has been developed. This method offers a more environmentally friendly and potentially more scalable approach to producing these compounds (Pujari et al., 2019).

Crystal Structures and Reactivity

  • Crystal Structure Studies : Studies on the crystal structures of related compounds, including various substituted versions, provide insights into their molecular configurations, which are crucial for understanding their reactivity and potential applications in various fields (Parvez et al., 2014).

Additional Potential Applications

  • Molecular Structure and Anticancer Activity : The structural characterization and evaluation of anticancer activity of related (E)-N-((2-Piperidin-1-yl)Quinolin-3-yl)Methylene)Aniline Derivatives further demonstrate the versatility and potential of these compounds in medical research (Subhash & Bhaskar, 2021).
  • Antitubercular Activities : Certain derivatives have shown significant anti-tubercular activities, suggesting their potential use in treating tuberculosis (Wardell et al., 2011).

Properties

IUPAC Name

(E)-1-(4-quinolin-8-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-20(9-8-18-6-3-15-26-18)23-13-10-17(11-14-23)25-19-7-1-4-16-5-2-12-22-21(16)19/h1-9,12,15,17H,10-11,13-14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFDVDMXCJLQMC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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